![molecular formula C14H21BrClNO2 B1442864 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-17-6](/img/structure/B1442864.png)
3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219964-17-6 . It belongs to the class of organic compounds known as piperidines . It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The molecular formula of this compound is C14H21BrClNO2 . Unfortunately, the specific 2D or 3D structure is not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, are not provided in the search results . More detailed information may be available in specialized chemical databases .Scientific Research Applications
Synthesis and Polymerization
Copolymerization with Styrene : This chemical has been used in the synthesis of novel copolymers. For instance, it was involved in the preparation of trisubstituted ethylenes that were later copolymerized with styrene. These monomers were synthesized through the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes (Kharas et al., 2016).
Ring-Disubstituted Propyl 2-Cyano-3-Phenyl-2-Propenoates : Another application is in the synthesis of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds were copolymerized with styrene and characterized using various analytical techniques (Hussain et al., 2019).
Synthesis of Octyl Phenylcyanoacrylates : It has also been used in the synthesis of ring-monosubstituted octyl phenylcyanoacrylates, which were then copolymerized with styrene. These substances were examined for their structural properties (Howard et al., 2021).
Biological Activities
Neuroleptic Agents Synthesis : The chemical was involved in the synthesis of neuroleptic agents like ID-4708-(piperidine-14C), used in metabolic studies. This synthesis involved reactions like the Mannich reaction and Grignard reaction (Nakatsuka et al., 1981).
Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidones : This compound has applications in the synthesis of a new series of 2,6-diaryl-3-methyl-4-piperidones. These were examined for various biological activities such as analgesic and antifungal effects (Rameshkumar et al., 2003).
Neuroprotective Activities : Aryloxyethylamine derivatives, including ones synthesized using this chemical, showed significant neuroprotective effects in vitro and in vivo against glutamate-induced cell death and acute cerebral ischemia (Zhong et al., 2020).
Cytotoxic and Anticancer Agents : The chemical was used in synthesizing compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, showing significant cytotoxicity toward various cancer cells. This suggested a potential role in developing new anticancer drugs (Dimmock et al., 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-17-12-4-5-14(13(15)9-12)18-8-6-11-3-2-7-16-10-11;/h4-5,9,11,16H,2-3,6-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDFRRMTGOOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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